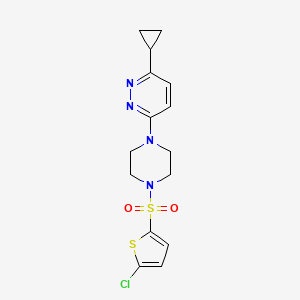

3-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-cyclopropylpyridazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-cyclopropylpyridazine, also known as CTSP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Anticancer and Antituberculosis Applications

Research has shown that compounds with piperazine and sulfonyl groups have significant potential in the development of anticancer and antituberculosis agents. For example, derivatives of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone have been synthesized and evaluated for their in vitro anticancer activity against human breast cancer cell lines and for antituberculosis activity using the standard strain of M. tuberculosis H37Rv. Some of these compounds exhibited notable anticancer and antituberculosis effects, highlighting the therapeutic potential of sulfonyl piperazine derivatives in treating these diseases (Mallikarjuna et al., 2014).

Neurodegenerative Disease Research

Piperazine derivatives are also being explored for their potential in treating neurodegenerative diseases. For instance, sulfonamide derivatives incorporating piperazine, amino alcohol, and 1,3,5-triazine structural motifs have been synthesized and tested as inhibitors of carbonic anhydrase isoforms I, II, and IX. Some compounds in this series exhibited subnanomolar affinity and selectivity for inhibiting the tumor-associated carbonic anhydrase IX over the cytosolic isoforms, making them candidates for the development of new anticancer drugs targeting hypoxia-induced carbonic anhydrases (Havránková et al., 2018).

Vasodilation and Hypotension

Compounds with similar structural motifs have been studied for their hypotensive properties, acting through vasodilation. For instance, di- and triaminopyrimidine 3-oxides reacted with sources of sulfur trioxide to yield heterocyclic O-sulfates, which exhibited hypotensive effects, presumably through direct vasodilation (Mccall et al., 1983).

Development of Antipsychotic Agents

Further research into heterocyclic analogues has led to the development of potential antipsychotic agents, with evaluations focusing on their binding to dopamine and serotonin receptors, and their ability to antagonize specific behavioral responses in animal models. These studies contribute to the understanding of how structural modifications can enhance the biological properties of these compounds, with the aim of developing effective treatments for psychiatric disorders (Norman et al., 1996).

properties

IUPAC Name |

3-[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-6-cyclopropylpyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN4O2S2/c16-13-4-6-15(23-13)24(21,22)20-9-7-19(8-10-20)14-5-3-12(17-18-14)11-1-2-11/h3-6,11H,1-2,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGWCZBNJHRBWQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(S4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorophenyl)-2-[[5-oxo-4-(2,4,6-trimethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2968355.png)

![Methyl (1S,3R)-3-[9H-fluoren-9-ylmethoxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]amino]cyclopentane-1-carboxylate](/img/structure/B2968362.png)

![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2968368.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2968369.png)

![N-benzyl-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide](/img/structure/B2968371.png)